molecular formula C9H14O2 B13797702 3-Cyclohexene-1-carboxylicacid,3-methyl-,methylester,(1S)-(9CI)

3-Cyclohexene-1-carboxylicacid,3-methyl-,methylester,(1S)-(9CI)

Cat. No.: B13797702
M. Wt: 154.21 g/mol
InChI Key: ALWNXIRSKYWVFP-QMMMGPOBSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester, (1S)-(9CI) is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclohexene ring with a carboxylic acid ester group and a methyl substituent. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester typically involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The cyclohexene ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid, methyl ester: Lacks the methyl substituent at the 3-position.

    Cyclohexane-1-carboxylic acid, 3-methyl-, methyl ester: Has a saturated cyclohexane ring instead of a cyclohexene ring.

Uniqueness

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is unique due to its specific stereochemistry and the presence of both a cyclohexene ring and a methyl substituent. These features contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1S)-3-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-7-4-3-5-8(6-7)9(10)11-2/h4,8H,3,5-6H2,1-2H3/t8-/m0/s1

InChI Key

ALWNXIRSKYWVFP-QMMMGPOBSA-N

Isomeric SMILES

CC1=CCC[C@@H](C1)C(=O)OC

Canonical SMILES

CC1=CCCC(C1)C(=O)OC

Origin of Product

United States

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